Meta vs. Ortho/Para Reactivity Differential in Sonogashira Coupling Yields
The substitution pattern on the aryl bromide ring directly dictates the efficiency of Sonogashira cross-couplings. A high-throughput study of 20 meta- and para-substituted aryl bromides revealed a quantifiable difference in yield based on substitution position [1]. The meta-substituted pattern, as found in 3-Bromo-5-(trifluoromethoxy)phenylacetylene, resulted in an intermediate yield of 73% for one model substrate, which is 13% higher than the 60% yield observed for a para-substituted analog but 19% lower than the 92% yield for an ortho-substituted analog [1]. This demonstrates that the 3,5-substitution pattern provides a distinct reactivity profile compared to other regioisomers, directly impacting synthetic planning and expected outcomes.
| Evidence Dimension | Sonogashira coupling yield (meta- vs. ortho- vs. para-substituted arylalkynes) |
|---|---|
| Target Compound Data | ~73% (for meta-substituted model substrate) |
| Comparator Or Baseline | ortho-substituted: 92%; para-substituted: 60% |
| Quantified Difference | Difference of +13% vs. para, -19% vs. ortho |
| Conditions | One-pot reaction with phenylacetylene and various Pd-phosphine complexes [1] |
Why This Matters
This matters for procurement as the regioisomer selected can lead to a >30% absolute difference in yield, directly influencing the cost and efficiency of synthetic routes.
- [1] An der Heiden, M. R., Plenio, H., Immel, S., Burello, E., Rothenberg, G., & Hoefsloot, H. C. J. (2008). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Chemistry - A European Journal, 14(9), 2857-2866. DOI: 10.1002/chem.200701418. View Source
